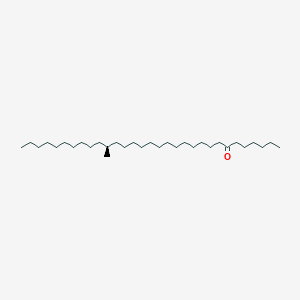![molecular formula C23H25N3O3S B12594070 4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide CAS No. 879098-02-9](/img/structure/B12594070.png)
4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a dicyanophenyl group, a sulfanyl linkage, and a benzamide core, making it a compound of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide typically involves multiple steps, starting with the preparation of the dicyanophenyl precursor. This precursor is then reacted with a sulfanyl reagent under controlled conditions to form the intermediate compound. The final step involves the introduction of the N,N-bis(2-ethoxyethyl)benzamide moiety through a condensation reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.
化学反应分析
Types of Reactions
4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism by which 4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The dicyanophenyl group can interact with enzymes or receptors, modulating their activity. The sulfanyl linkage and benzamide core contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-dimethylbenzamide
- 4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-diethylbenzamide
Uniqueness
4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide stands out due to its N,N-bis(2-ethoxyethyl) substitution, which imparts unique solubility and reactivity properties compared to its analogs. This makes it particularly valuable in applications requiring specific solubility profiles and reactivity patterns.
属性
CAS 编号 |
879098-02-9 |
|---|---|
分子式 |
C23H25N3O3S |
分子量 |
423.5 g/mol |
IUPAC 名称 |
4-(2,3-dicyanophenyl)sulfanyl-N,N-bis(2-ethoxyethyl)benzamide |
InChI |
InChI=1S/C23H25N3O3S/c1-3-28-14-12-26(13-15-29-4-2)23(27)18-8-10-20(11-9-18)30-22-7-5-6-19(16-24)21(22)17-25/h5-11H,3-4,12-15H2,1-2H3 |
InChI 键 |
FUFXJVMZUOKEGU-UHFFFAOYSA-N |
规范 SMILES |
CCOCCN(CCOCC)C(=O)C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


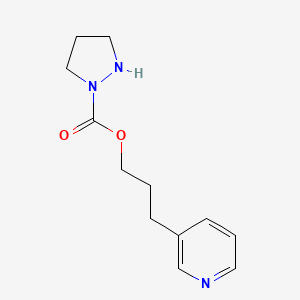


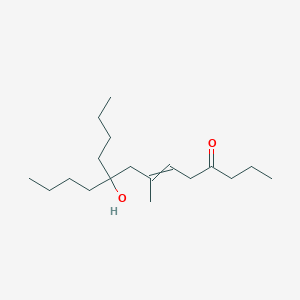
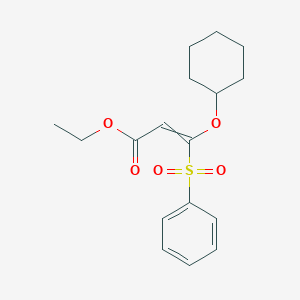
![N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B12594018.png)
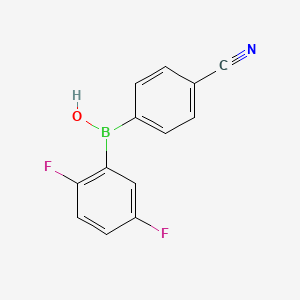
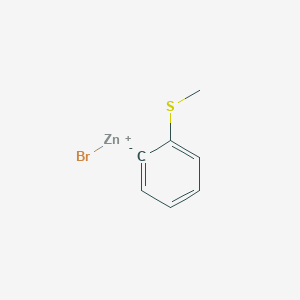
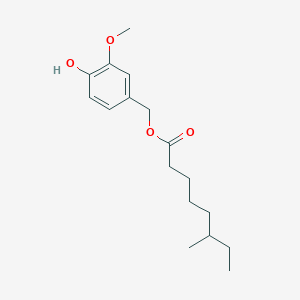
![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)

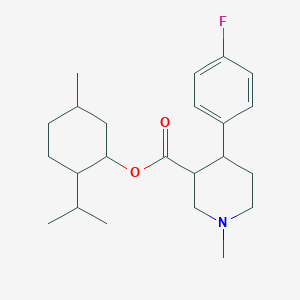
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
